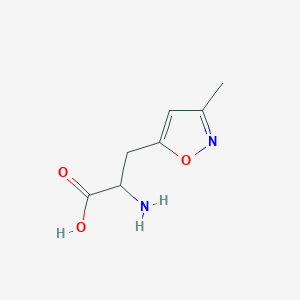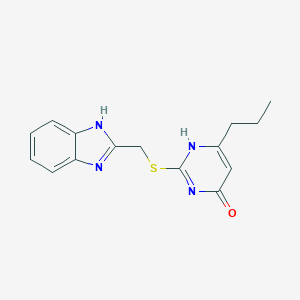![molecular formula C18H18N4OS B498853 1-Ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498853.png)
1-Ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenoxyethylamine with 3-ethylthio-1H-benzo[d]imidazole-2-thiol in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolobenzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1-Ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antifungal, and antimicrobial agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 1-Ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
相似化合物的比较
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit potential anticancer activity.
[1,2,4]triazolo[1,5-a]benzazoles: These compounds are known for their antifungal and anti-inflammatory properties.
[1,2,4]triazolo[4,3-c]quinazolines: These derivatives are studied for their inhibitory activity against epidermal growth factor receptor (EGFR) and their potential as anticancer agents.
Uniqueness
1-Ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
属性
分子式 |
C18H18N4OS |
|---|---|
分子量 |
338.4g/mol |
IUPAC 名称 |
1-ethylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C18H18N4OS/c1-2-24-18-20-19-17-21(12-13-23-14-8-4-3-5-9-14)15-10-6-7-11-16(15)22(17)18/h3-11H,2,12-13H2,1H3 |
InChI 键 |
SUDLFDVAPJVSNS-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3N2CCOC4=CC=CC=C4 |
规范 SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3N2CCOC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498773.png)
![1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498774.png)
![1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498775.png)
![4-nitro-1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498776.png)
![4-nitro-1-methyl-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498777.png)
![2-ethoxy-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)benzamide](/img/structure/B498779.png)
![2-ethoxy-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498780.png)

![2-{[2-(4-sec-butoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498784.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)


![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)
![5-(4,6-Dimethylpyrimidin-2-ylthio)-4-nitrobenzo[c]1,2,5-thiadiazole](/img/structure/B498794.png)
